molecular formula C18H17ClN2O2S B10974135 2-(5-chlorothiophen-2-yl)-N-(3-methoxypropyl)quinoline-4-carboxamide

2-(5-chlorothiophen-2-yl)-N-(3-methoxypropyl)quinoline-4-carboxamide

Cat. No.: B10974135
M. Wt: 360.9 g/mol
InChI Key: VAUFJZURBGHIMH-UHFFFAOYSA-N
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Description

2-(5-chlorothiophen-2-yl)-N-(3-methoxypropyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chlorothiophen-2-yl)-N-(3-methoxypropyl)quinoline-4-carboxamide typically involves the following steps:

    Formation of the quinoline core: This can be achieved through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Introduction of the 5-chlorothiophen-2-yl group: This step involves the substitution of a hydrogen atom on the quinoline ring with a 5-chlorothiophen-2-yl group, typically using a palladium-catalyzed cross-coupling reaction.

    Attachment of the N-(3-methoxypropyl) group: This can be done through nucleophilic substitution reactions where the quinoline nitrogen is alkylated with 3-methoxypropyl halide.

    Formation of the carboxamide group: The final step involves the conversion of a carboxylic acid group on the quinoline ring to a carboxamide group using reagents such as carbodiimides or amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-chlorothiophen-2-yl)-N-(3-methoxypropyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline or thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Reagents such as halides, organometallics, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinoline derivatives.

    Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer, infections, or neurological disorders.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or materials.

Mechanism of Action

The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-(3-methoxypropyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.

Comparison with Similar Compounds

Similar Compounds

    2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide: Lacks the N-(3-methoxypropyl) group.

    N-(3-methoxypropyl)quinoline-4-carboxamide: Lacks the 5-chlorothiophen-2-yl group.

    Quinoline-4-carboxamide: Lacks both the 5-chlorothiophen-2-yl and N-(3-methoxypropyl) groups.

Uniqueness

2-(5-chlorothiophen-2-yl)-N-(3-methoxypropyl)quinoline-4-carboxamide is unique due to the presence of both the 5-chlorothiophen-2-yl and N-(3-methoxypropyl) groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

2-(5-chlorothiophen-2-yl)-N-(3-methoxypropyl)quinoline-4-carboxamide is a synthetic compound belonging to the quinoline family, characterized by its unique structural features that include a quinoline core, a chlorothiophenyl group, and a methoxypropyl substituent. This compound has garnered attention for its potential biological activities, particularly in cancer treatment and anti-inflammatory applications.

  • Molecular Formula : C22H25ClN2OS
  • Molecular Weight : 400.965 g/mol
  • Structural Features : The compound consists of a quinoline ring fused with a thiophene moiety, contributing to its lipophilicity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth. It interacts with various biological targets, including enzymes and receptors involved in cancer progression.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which is a key factor in many chronic diseases.
  • Antimycobacterial Activity : Similar quinoline derivatives have demonstrated activity against mycobacterial species, indicating a possible application for this compound in treating tuberculosis and related infections .

The mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

  • Interaction with cellular pathways that regulate apoptosis.
  • Inhibition of specific enzymes or receptors that play roles in tumor growth and inflammation.

Structure-Activity Relationship (SAR)

The unique substitution patterns of this compound enhance its biological activity. The presence of the chlorothiophenyl group may improve its ability to penetrate cell membranes, while the methoxypropyl group could influence its solubility and bioavailability .

Research Findings

Recent studies have provided insights into the biological activities of similar quinoline derivatives. For instance:

  • In vitro Studies : Compounds structurally related to this compound have been screened for their ability to inhibit photosynthetic electron transport and exhibit antimycobacterial activity .
Compound NameActivityIC50 (µM)Reference
N-cycloheptylquinoline-2-carboxamideAntimycobacterial<10
N-cyclohexylquinoline-2-carboxamideAntimycobacterial15
This compoundAnticancer/Anti-inflammatoryTBD

Case Studies

  • Cancer Cell Lines : In studies involving various cancer cell lines, compounds similar to this compound demonstrated significant cytotoxic effects, suggesting their potential as chemotherapeutic agents.
  • Inflammation Models : Animal models treated with this compound exhibited reduced markers of inflammation, supporting its use as an anti-inflammatory agent.

Properties

Molecular Formula

C18H17ClN2O2S

Molecular Weight

360.9 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-(3-methoxypropyl)quinoline-4-carboxamide

InChI

InChI=1S/C18H17ClN2O2S/c1-23-10-4-9-20-18(22)13-11-15(16-7-8-17(19)24-16)21-14-6-3-2-5-12(13)14/h2-3,5-8,11H,4,9-10H2,1H3,(H,20,22)

InChI Key

VAUFJZURBGHIMH-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(S3)Cl

Origin of Product

United States

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